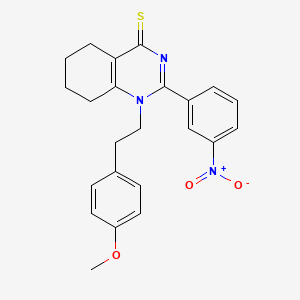

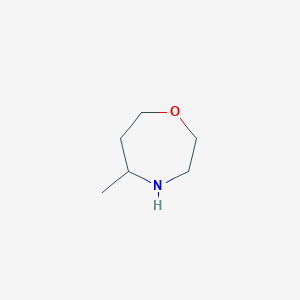

![molecular formula C18H16FNO5S2 B2768366 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]benzenesulfonamide CAS No. 896327-60-9](/img/structure/B2768366.png)

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonamides are a group of synthetic antibacterial drugs that contain the sulfonamide functional group. They were the first effective systemic antibacterial agents but have been largely replaced by more effective and less toxic antibiotics .

Synthesis Analysis

Sulfonamides are typically synthesized by reacting a sulfonyl chloride with an amine . The sulfonyl chloride is usually prepared from a sulfonic acid or its sodium salt, and the amine can be an aniline or a secondary or tertiary amine .Molecular Structure Analysis

The molecular structure of a sulfonamide consists of a benzene ring bonded to a SO2NH2 group . The benzene ring can have various substituents, which can significantly affect the properties of the compound .Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including electrophilic aromatic substitution . In this reaction, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of a sulfonamide depend on its specific structure. For example, sulfanilamide, a simple sulfonamide, is a white crystalline solid with a melting point of 165-166 °C .Aplicaciones Científicas De Investigación

Photophysical Properties

Studies on sulfonamide derivatives, including those with fluorophenyl and furyl groups, have shown that these compounds exhibit fluorescence in the blue-green region. Their photophysical properties, such as fluorescence, can vary with changes in the aryl part, making them of interest for spectroscopic characterization and potentially for applications requiring fluorescent materials (Bozkurt et al., 2016).

Synthetic Applications

Sulfonamides, including furyl sulfonamides, can be synthesized through reactions involving furan and in situ generated N-tosyl imines. This method highlights the chemical versatility and synthetic utility of sulfonamide compounds in creating complex molecules (Padwa et al., 2003).

Polymorphism

Research into fluorine-substituted aromatic sulfonamides has revealed the impact of fluorine groups on polymorphism. These studies are crucial for understanding the structural behavior of these compounds, which can influence their physical properties and stability (Terada et al., 2012).

Kinetic and Crystallographic Studies

Kinetic and X-ray crystallographic studies on sulfonamide derivatives, such as those similar to SLC-0111, have provided insights into their interaction with carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment (Lomelino et al., 2016).

Medicinal Chemistry

Sulfonamides have been extensively explored in medicinal chemistry for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Their structural modification leads to compounds with varied biological activities, underscoring the importance of sulfonamide frameworks in drug discovery and development (Ghorab et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO5S2/c19-14-8-10-15(11-9-14)26(21,22)18(17-7-4-12-25-17)13-20-27(23,24)16-5-2-1-3-6-16/h1-12,18,20H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCLFDEVPTINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2768284.png)

![7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2768292.png)

![7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2768293.png)

![N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2768294.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2768299.png)

![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2768303.png)